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Introduction

SM-102 is a synthetic, ionizable amino lipid that has become a cornerstone in the development
of lipid nanoparticle (LNP) delivery systems.[1][2] Its prominence surged with its use in the
Moderna COVID-19 mRNA vaccine, highlighting its efficacy and tolerability for nucleic acid
delivery.[1] In the realm of gene editing, SM-102-based LNPs serve as a potent, non-viral
vector for delivering gene-editing machinery, such as CRISPR-Cas9 components, into target
cells.[3][4]

The key to SM-102's function lies in its pH-dependent charge. During formulation in an acidic
buffer (e.g., pH 4.0), the tertiary amine of SM-102 becomes protonated, acquiring a positive
charge. This allows for efficient electrostatic complexation with the negatively charged
backbone of nucleic acids like messenger RNA (mMRNA) and single-guide RNA (sgRNA). Upon
administration and circulation at physiological pH (~7.4), the SM-102 lipid remains relatively
neutral, which minimizes interactions with blood components and non-target cell membranes,
reducing potential toxicity.

Once an SM-102 LNP is taken up by a target cell, typically through receptor-mediated
endocytosis, it is trafficked into an endosome. The endosome's internal environment is acidic,
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which again protonates the SM-102. This charge switch is believed to disrupt the endosomal
membrane, facilitating the release of the encapsulated gene-editing cargo into the cytoplasm,
where it can exert its function.

Core Applications in Gene Editing

o Co-delivery of mMRNA and sgRNA: SM-102 LNPs are highly effective for co-encapsulating
MRNA encoding a nuclease (e.g., Cas9) and one or more sgRNAs. This "all-in-one" particle
ensures that all necessary components for gene editing are delivered to the same cell.

 In Vivo Gene Editing: Studies have successfully demonstrated the use of SM-102 LNPs for
in vivo gene editing in animal models. Intravitreal administration has been used to target
trabecular meshwork cells in the eye for glaucoma research, while systemic administration
often results in significant accumulation and gene editing in the liver.

o Transient Expression for Reduced Off-Target Effects: Unlike viral vectors that can integrate
into the host genome, LNP-mediated delivery of mRNA is transient. The nuclease is
expressed for a limited time, which can reduce the risk of off-target cleavage events.

While effective, a notable characteristic of standard SM-102 LNP formulations is their tropism
for the liver following systemic administration. This can be advantageous for targeting liver-
related genetic disorders. However, in applications targeting other tissues, such as muscle,
significant off-target delivery to the liver and spleen has been observed. Research is ongoing to
modify LNP formulations to achieve more specific organ targeting.

Mechanism of SM-102 LNP-Mediated Gene Editing

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14080178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

LNP Formulation (Acidic pH)

Cellular Uptake & Endosomal Escape

Self-Assembled LNP Physlokogieal pH) |—>| 2-Endosome Fomatiop |—>| 3. SM-102 Protonation

SM-102 (Positively Charged)

Click to download full resolution via product page
Caption: Workflow of SM-102 LNP delivery for gene editing.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics and in vivo gene editing
efficiency of SM-102 LNPs as reported in cited literature.

Table 1: Physicochemical Properties of SM-102 LNPs for Gene Editing.
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Parameter Value

CelllTissue Type Reference

Transfection Efficiency >95%

Ocular cell lines (MEF,
661W, ARPE, hTM)

Hydrodynamic
] ~80-100 nm N/A
Diameter
Polydispersity Index
ydisp y <0.2 N/A
(PDI)
Zeta-Potential Near-neutral N/A
Encapsulation
>90% N/A

Efficiency

Table 2: In Vivo Gene Editing Efficiency & Biodistribution of SM-102 LNPs. Data from a study
targeting muscle tissue, highlighting off-target editing.

Gene Editing
Organ .
Efficiency

Administration
Reference
Route

Comparable to

Muscle (On-Target)
targeted LNP

Intramuscular

Liver (Off-Target) 83.83%

Intramuscular

Spleen (Off-Target) 72.67%

Intramuscular

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs for mRNA
Delivery via Microfluidic Mixing

This protocol describes a general method for preparing SM-102 LNPs encapsulating mRNA

(e.g., for Cas9 and sgRNA) using a microfluidic mixing device.

Materials:

e lonizable Lipid: SM-102
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e Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Structural Lipid: Cholesterol

o PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-
PEG2000)

e Solvent: Anhydrous Ethanol

e Aqueous Buffer: 10-50 mM Citrate Buffer, pH 4.0

e Payload: Cas9 mRNA and sgRNA

 Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

e Equipment: Microfluidic mixing platform (e.g., NanoAssemblr, Precision NanoSystems),
dialysis device (e.g., 10,000 MWCO cassette)

Procedure:
e Preparation of Lipid Stock Solution (Organic Phase):

o Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in
anhydrous ethanol.

o Combine the lipid stock solutions in an RNase-free tube to achieve a final molar ratio of
50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).

o Vortex thoroughly to ensure a homogenous mixture. This is the final lipid mix for the
organic phase.

e Preparation of mMRNA Solution (Aqueous Phase):
o Thaw the Cas9 mRNA and sgRNA stock solutions on ice.

o Dilute the required amount of mMRNA/sgRNA in the citrate buffer (pH 4.0) to the desired
final concentration. The ratio of ionizable lipid to mMRNA (N/P ratio) is a critical parameter to
optimize, with a weight ratio of 10:1 being a common starting point.
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e Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.
o Load the lipid solution (in ethanol) into the syringe for the organic phase inlet.

o Load the mRNA/sgRNA solution (in citrate buffer) into the syringe for the aqueous phase
inlet.

o Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

o Initiate the mixing process. The rapid mixing of the two phases causes the lipids to
precipitate and self-assemble into nanoparticles, encapsulating the nucleic acids.

o Collect the resulting LNP solution from the outlet.
o Downstream Processing (Buffer Exchange):

o To remove the ethanol and exchange the acidic buffer for a physiological buffer, perform
dialysis.

o Transfer the collected LNP solution to a dialysis cassette (10,000 MWCO).

o Dialyze against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer
changes.

o Characterization and Storage:

[e]

After dialysis, recover the purified LNP formulation.

o

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency
using techniques like Dynamic Light Scattering (DLS) and a RiboGreen assay.

o

Sterile-filter the final LNP solution through a 0.22 pum filter.

[¢]

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Caption: LNP formulation workflow using microfluidic mixing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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